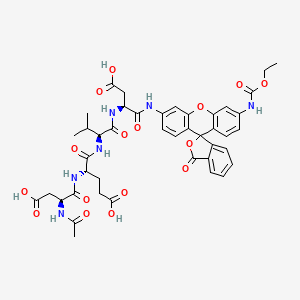

N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110

Description

Significance of Caspases in Programmed Cell Death Pathways

Caspases, a family of cysteine-aspartic proteases, are central figures in the orchestration of programmed cell death, or apoptosis. numberanalytics.comassaygenie.com This highly regulated process is essential for normal tissue homeostasis, development, and the elimination of damaged or unwanted cells. numberanalytics.comnumberanalytics.com Caspases are synthesized as inactive zymogens and become activated through a proteolytic cascade. numberanalytics.comnumberanalytics.com They can be broadly categorized into initiator caspases (such as caspase-8 and -9) and executioner caspases (such as caspase-3, -6, and -7). numberanalytics.comnih.gov

The activation of these caspases proceeds via two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. numberanalytics.comnih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic pathway is triggered by cellular stress, which results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.govnih.gov Both pathways converge on the activation of executioner caspases, like caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. numberanalytics.comnih.gov Given their critical role, the dysregulation of caspase activity is implicated in numerous diseases, including cancer and neurodegenerative disorders. assaygenie.comnih.gov

Principles of Fluorometric Enzyme Assays for Protease Activity

Fluorometric enzyme assays are widely used for detecting and quantifying protease activity due to their high sensitivity, making them suitable for high-throughput screening. nih.gov These assays rely on the use of a fluorogenic substrate, which is a molecule that is initially non-fluorescent or has very low fluorescence but becomes highly fluorescent upon enzymatic action. raybiotech.comgbiosciences.com

The basic principle involves a substrate molecule that contains a fluorophore (a fluorescent dye) whose fluorescence is "quenched" or suppressed. raybiotech.comresearchgate.net This quenching can be achieved by linking the fluorophore to another molecule, often a peptide sequence that is specifically recognized and cleaved by the protease of interest. nih.govresearchgate.net When the protease cleaves the specific peptide bond, the fluorophore is released from its quenching environment, resulting in a significant increase in fluorescence intensity. raybiotech.comabcam.com This increase in fluorescence can be measured over time using a fluorometer or a fluorescence microplate reader and is directly proportional to the activity of the protease in the sample. raybiotech.comabcam.com

A common approach is to use a peptide sequence conjugated to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or rhodamine 110. researchgate.net Upon cleavage of the amide bond between the peptide and the fluorophore, the liberated fluorophore exhibits its characteristic fluorescence. nih.govresearchgate.net Another method is Förster Resonance Energy Transfer (FRET), where a substrate is labeled with both a fluorophore and a quencher molecule. nih.gov In the intact substrate, the quencher absorbs the energy from the fluorophore, preventing fluorescence. nih.gov Proteolytic cleavage separates the two, restoring fluorescence. nih.gov

Overview of Fluorogenic Peptide-Rhodamine Conjugates in Protease Research

Fluorogenic substrates based on rhodamine 110 are particularly valuable in protease research. thermofisher.com Rhodamine 110 itself is a highly fluorescent dye, but when its amino groups are modified, for example by forming amide bonds with peptides, its fluorescence is quenched. thermofisher.comkcl.ac.uk This makes it an excellent scaffold for creating "pro-fluorophore" substrates. rsc.org

Typically, these substrates consist of a peptide sequence, which provides specificity for a particular protease, attached to the rhodamine 110 core. thermofisher.com The non-fluorescent bisamide derivative of rhodamine 110 can be cleaved by a target protease, releasing first a fluorescent monoamide and then the even more fluorescent rhodamine 110. thermofisher.comabpbio.com This two-step hydrolysis can lead to a significant amplification of the fluorescent signal. thermofisher.com

Rhodamine-based substrates offer several advantages over other fluorophores like coumarin (B35378) derivatives. They are excited at longer wavelengths (around 498 nm) and emit light at around 521 nm, which helps to reduce interference from the autofluorescence of other organic compounds often found in biological samples or compound libraries. thermofisher.comnih.govresearchgate.net Furthermore, the fluorescence of rhodamine 110 and its derivatives is stable over a wide pH range (pH 3-9). thermofisher.com The sensitivity of rhodamine 110-based assays can be 50- to 300-fold greater than analogous coumarin-based assays. thermofisher.com

Specifically for caspases, peptide sequences recognized by these enzymes are conjugated to rhodamine 110. For instance, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a specific recognition site for caspase-3 and caspase-7. biotium.com A substrate like Ac-DEVD-R110, which contains two DEVD peptides, is hydrolyzed in two successive steps by caspase-3/7 to release the highly fluorescent rhodamine 110. biotium.com To create substrates that are cleaved in a single step, which can simplify kinetic analysis, mono-substituted rhodamine 110 derivatives have been developed. kcl.ac.uknih.gov In these molecules, one of the aromatic amines of rhodamine 110 is attached to the target peptide, while the other is "capped" with a different chemical group, such as an ethoxycarbonyl group. researchgate.netnih.gov This design still effectively quenches fluorescence until the single peptide chain is cleaved by the target protease. researchgate.netkcl.ac.uk

Research Findings for N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110

The compound this compound is a specific type of fluorogenic substrate designed for the detection of caspase-3 activity. It represents a class of single-cleavage-site substrates, which have been developed to improve upon the kinetic properties of earlier bis-substituted rhodamine substrates.

A key innovation in this area was the creation of substrates like N-Ac-DEVD-N'-MC-R110 (where MC is morpholinecarbonyl), which demonstrated a significantly higher enzyme turnover rate and greater sensitivity for detecting caspase-3 activity compared to existing substrates. nih.gov This design allows for cleavage in a single step, simplifying the interpretation of kinetic data. thermofisher.comnih.gov The this compound compound follows this same principle of being a mono-substituted, single-cleavage substrate.

Table 1: Spectral Properties of Rhodamine 110 Cleavage Product

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum | 496 - 498 | thermofisher.combiotium.com |

| Emission Maximum | 520 - 521 | thermofisher.combiotium.com |

Table 2: Comparison of Rhodamine-Based Substrate Types

| Substrate Type | Mechanism | Key Advantage | Reference |

|---|---|---|---|

| Bis-peptide Substrate (e.g., Ac-DEVD-R110) | Two-step enzymatic hydrolysis | Signal amplification | thermofisher.combiotium.com |

| Mono-peptide Substrate (e.g., this compound) | Single-step enzymatic hydrolysis | Simplified kinetics, higher turnover rate | kcl.ac.uknih.gov |

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-(ethoxycarbonylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N6O16/c1-5-63-42(62)46-23-11-13-27-32(17-23)64-31-16-22(10-12-26(31)43(27)25-9-7-6-8-24(25)41(61)65-43)45-38(58)30(19-35(55)56)48-40(60)36(20(2)3)49-37(57)28(14-15-33(51)52)47-39(59)29(18-34(53)54)44-21(4)50/h6-13,16-17,20,28-30,36H,5,14-15,18-19H2,1-4H3,(H,44,50)(H,45,58)(H,46,62)(H,47,59)(H,48,60)(H,49,57)(H,51,52)(H,53,54)(H,55,56)/t28-,29-,30-,36-,43?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWAWHORVFBPN-PPYCZLTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N6O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Functional Design of N Ac Devd N Ethoxycarbonyl Rhodamine 110

The DEVD Tetrapeptide Sequence as a Caspase Recognition Motif

The sequence Asp-Glu-Val-Asp, or DEVD, is a well-established tetrapeptide recognition motif for effector caspases, particularly caspase-3 and caspase-7. bioprocessonline.com This sequence was originally identified from the cleavage site within poly(ADP-ribose) polymerase (PARP), a known physiological substrate of caspase-3 during apoptosis. bioprocessonline.comnih.gov The cleavage of PARP by caspase-3 is a hallmark of this process.

The specificity of caspases is largely determined by the four amino acid residues N-terminal to the cleavage site (P4-P3-P2-P1). Positional scanning synthetic combinatorial libraries have confirmed that DEVD is the optimal recognition sequence for caspase-3. nih.gov Consequently, this sequence has been widely incorporated into synthetic substrates for assaying "DEVDase" activity in cell extracts as an indicator of apoptosis. bioprocessonline.com

While DEVD is considered a preferential sequence for caspase-3, there is a degree of overlap in the substrate preferences among different caspases. bioprocessonline.comnih.gov For instance, other effector caspases like caspase-7 can also contribute to DEVDase activity within a cell. bioprocessonline.com Despite this, the DEVD sequence remains a cornerstone in the design of caspase-3 inhibitors and fluorogenic substrates for both in vitro and cell-based assays. nih.govnih.gov

Rhodamine 110 as the Fluorogenic Reporter Moiety in Probe Design

Rhodamine 110 (R110) is a highly fluorescent dye belonging to the fluorone family, widely utilized in the design of fluorogenic enzyme substrates. iris-biotech.denih.gov Its key advantage lies in its superior photophysical properties compared to earlier generation fluorophores like 7-amido-4-methylcoumarin (AMC). iris-biotech.deresearchgate.net R110 exhibits a significantly higher fluorescence quantum yield and a longer excitation and emission wavelength (approximately 496/520 nm), which minimizes interference from cellular autofluorescence and other color-based assay components. iris-biotech.deresearchgate.netbiotium.com

The operating principle of R110-based caspase substrates involves quenching the dye's fluorescence by forming amide bonds between the peptide sequence (e.g., DEVD) and the two amino groups of the R110 core structure. biotium.comabpbio.com In this conjugated, non-fluorescent state, the substrate can be introduced to a sample. Upon enzymatic cleavage of the amide bond by an active caspase, the free, highly fluorescent R110 is released, generating a detectable signal proportional to enzyme activity. biotium.comtandfonline.com One noted limitation for in-situ measurements is that the cleaved, water-soluble R110 fluorophore can sometimes diffuse out of the cell, potentially leading to signal loss. tandfonline.com

Rationale for the N'-Ethoxycarbonyl Modification within the N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110 Structure

The native Rhodamine 110 molecule possesses two primary amino groups, both of which can be conjugated to a peptide sequence. This leads to the formation of bis-substituted substrates. However, the enzymatic cleavage of these bis-amide substrates is a two-step process, which complicates the accurate determination of kinetic parameters. iris-biotech.denih.govacs.org

To overcome this, asymmetric or mono-substituted R110 substrates were developed. The core rationale for the N'-ethoxycarbonyl modification in this compound is to create such a mono-substituted probe. By "capping" one of the two amino groups on the R110 fluorophore with a stable ethoxycarbonyl group, only one DEVD peptide can be attached. This ensures that the probe has a single cleavage site for the caspase enzyme. The resulting single-step cleavage event produces a fluorescent product and allows for simpler, more direct kinetic analysis, yielding more accurate Kₘ and kᴄₐₜ values. nih.govacs.org This design strategy is common among various modified R110 substrates aimed at improving assay performance.

Comparative Analysis with Other Rhodamine 110-Based Caspase Substrates

The design of this compound can be better understood by comparing it with other R110-based caspase substrates.

The first generation of R110-based caspase substrates were symmetric bis-amide derivatives, such as (Ac-DEVD)₂-R110. biotium.combiotium.com In this formulation, two Ac-DEVD-OH peptides are covalently linked to both amino groups of the R110 molecule. biotium.comabpbio.com This renders the parent molecule non-fluorescent. sigmaaldrich.com

The enzymatic hydrolysis of these bis-substituted substrates by caspase-3 occurs in two successive steps. biotium.comabpbio.com

Cleavage of the first DEVD peptide yields the mono-amide intermediate (Ac-DEVD-R110). This intermediate is fluorescent. biotium.com

Cleavage of the second DEVD peptide releases the free Rhodamine 110, which is significantly more fluorescent than the mono-amide intermediate. abpbio.combiotium.com

The mono-amide intermediate possesses only about 10% of the fluorescence of the final R110 product, even though they share similar spectral properties. biotium.com This two-step reaction with a fluorescent intermediate complicates the interpretation of kinetic data, as the measured fluorescence increase is a composite of two different reaction rates. iris-biotech.denih.gov This often results in the determination of only apparent, rather than true, kinetic parameters. nih.govacs.org

| Substrate Type | Structure | Cleavage Mechanism | Kinetic Complexity |

|---|---|---|---|

| Bis-DEVD-Rhodamine 110 | Symmetric (DEVD on both amino groups) | Two-step cleavage | Complex (produces fluorescent intermediate) iris-biotech.denih.gov |

| N'-Modified-DEVD-Rhodamine 110 | Asymmetric (one DEVD, one blocking group) | Single-step cleavage | Simple (direct release of fluorescent product) nih.govnih.gov |

To address the limitations of bis-substituted substrates and to improve cellular uptake, various lipophilic N'-modifications have been developed.

N'-Octyloxycarbonyl Derivatives: The substrate N-Ac-DEVD-N'-octyloxycarbonyl-R110 was designed with an octyloxycarbonyl group capping one of the R110 amino functions. nih.govsigmaaldrich.com This modification was intended to enhance cell penetration and retention. Studies showed that this substrate was efficiently cleaved by both recombinant human caspase-3 and in apoptotic cells, making it useful for cell-based assays. nih.govsigmaaldrich.com

N'-Polyfluorobenzoyl Derivatives: Another approach involved using polyfluorobenzoyl groups. acs.orgnih.gov Substrates like N-Ac-DEVD-N'-pentafluorobenzoyl-R110 and N-Ac-DEVD-N'-(2,3,4,5-tetrafluorobenzoyl)-R110 were synthesized to improve cell retention properties. acs.orgnih.gov These probes were also demonstrated to be efficiently cleaved by caspase-3 in both enzymatic and cell-based apoptosis assays, where the resulting fluorescence could be measured by flow cytometry. acs.orgnih.gov

The N'-morpholinecarbonyl (MC) modification represents a significant refinement in R110-based substrate design. The resulting substrate, N-Ac-DEVD-N'-MC-R110, is a single-cleavage probe that exhibits a markedly higher enzyme turnover rate and greater sensitivity for detecting caspase-3 activity in both solution and living cells compared to other fluorogenic substrates. researchgate.netnih.gov The stable urea (B33335) bond formed by the morpholinecarbonyl group ensures the substrate has only one reactive site. researchgate.net

Detailed kinetic analyses comparing mono-substituted MC-R110 substrates with their bis-substituted counterparts revealed that the latter yield only apparent Kₘ and kᴄₐₜ values. nih.govacs.org The mono-substituted derivatives, however, allow for the determination of accurate kinetic parameters. nih.govacs.org Spectroscopic analysis also showed that the fluorescence properties of monosubstituted R110 derivatives are directly related to the electronic structure of the fluorophore. nih.govacs.org

| N'-Modification | Full Compound Name | Reported Advantage(s) | Reference(s) |

|---|---|---|---|

| Ethoxycarbonyl | This compound | Enables single-step cleavage for simpler kinetics. | nih.govacs.org |

| Octyloxycarbonyl | N-Ac-DEVD-N'-octyloxycarbonyl-R110 | Enhanced cell penetration and retention. | nih.govsigmaaldrich.com |

| Polyfluorobenzoyl | N-Ac-DEVD-N'-(polyfluorobenzoyl)-R110 | Enhanced cell retention. | acs.orgnih.gov |

| Morpholinecarbonyl | N-Ac-DEVD-N'-MC-R110 | Significantly higher enzyme turnover and sensitivity. | researchgate.netnih.gov |

Mechanistic Basis of Fluorescence Activation by Caspase Mediated Hydrolysis

Enzymatic Cleavage of the DEVD-Rhodamine 110 Conjugate by Caspases

The functionality of DEVD-Rhodamine 110 based probes is predicated on the specific recognition and cleavage of a defined amino acid sequence by effector caspases, primarily caspase-3 and caspase-7. These proteases are key executioners in the apoptotic pathway. abpbio.com The substrate molecule is a derivative of the fluorophore Rhodamine 110, where the dye's amino groups are covalently linked to peptides. abpbio.com A commonly used and well-documented version is a bis-amide derivative, where two DEVD (Asp-Glu-Val-Asp) tetrapeptides are attached to the Rhodamine 110 core. biotium.combiotium.commedchemexpress.com

This tetrapeptide sequence, DEVD, serves as a specific recognition motif for caspase-3 and -7. abpbio.com In its conjugated, uncleaved state, the substrate is essentially non-fluorescent. abpbio.comabpbio.com The attached peptide moieties effectively quench the inherent fluorescence of the Rhodamine 110 molecule. abpbio.com When active caspases are present, as is the case in apoptotic cells, they recognize the DEVD sequence and catalyze the cleavage of the peptide bond immediately following the final aspartate residue. abpbio.com While caspase-3 shows a preference for the DEVD sequence, other caspases may also cleave it, a factor to consider in the interpretation of results from complex biological samples like cell lysates. biotium.com

Sequential Hydrolysis Process Leading to the Release of Fluorescent Rhodamine 110

The activation of fluorescence from the bis-amide DEVD-Rhodamine 110 substrate is a two-step process, resulting from sequential enzymatic cleavage. biotium.combiotium.comabpbio.com

First Cleavage: An active caspase-3 or -7 enzyme first cleaves one of the two DEVD peptides from the Rhodamine 110 core. biotium.com This initial hydrolysis yields a mono-amide intermediate, Ac-DEVD-Rhodamine 110. biotium.com This product is weakly fluorescent, exhibiting only about 10% of the maximum potential fluorescence. biotium.com

Second Cleavage: The remaining DEVD peptide on the mono-amide intermediate is then cleaved by a caspase. biotium.com This second hydrolysis event releases the free, unmodified Rhodamine 110 dye. biotium.combiotium.com

The liberation of the free Rhodamine 110 molecule marks the completion of the hydrolysis process and results in a substantial increase in fluorescence intensity, signaling the presence of caspase activity. abpbio.combiotium.com This two-step conversion from a non-fluorescent substrate to a highly fluorescent final product provides a robust and sensitive method for measuring enzyme kinetics. abpbio.com

Spectroscopic Characteristics of the Cleaved Rhodamine 110 Product in Caspase Assays

The utility of DEVD-Rhodamine 110 probes in caspase assays stems from the dramatic change in spectroscopic properties upon enzymatic cleavage. The final product of the hydrolysis, free Rhodamine 110 (R110), is a highly fluorescent compound with spectral characteristics similar to fluorescein (B123965). abpbio.comabpbio.com This allows for its detection using standard fluorescein filter sets. abpbio.com

The mono-amide intermediate (Ac-DEVD-R110) produced after the first cleavage step has absorption and emission wavelengths that are similar to the final R110 product. biotium.com However, its fluorescence quantum yield is significantly lower. biotium.com The final, fully hydrolyzed R110 product exhibits strong fluorescence, providing an excellent signal-to-background ratio for high-sensitivity assays. abpbio.com

| Compound | Fluorescence State | Excitation Maximum (Ex) | Emission Maximum (Em) |

|---|---|---|---|

| (Ac-DEVD)₂-Rhodamine 110 | Non-fluorescent (Quenched) | N/A | N/A |

| Ac-DEVD-Rhodamine 110 (Mono-amide) | Weakly Fluorescent (~10% of R110) | ~496 nm biotium.com | ~520 nm biotium.com |

| Rhodamine 110 (Final Product) | Strongly Fluorescent | 496 - 498 nm abpbio.combiotium.com | 520 - 521 nm abpbio.combiotium.com |

Theoretical Framework of Fluorescence Quenching and Dequenching in Fluorogenic Probes

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org This phenomenon is the foundational principle for many "activatable" or "turn-on" fluorogenic probes used in biological assays. wikipedia.org Quenching can occur through several mechanisms, including Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. wikipedia.orgbiosearchtech.com

Static Quenching: This occurs when the fluorophore and the quenching molecule form a stable, non-fluorescent complex in the ground state. biosearchtech.com The quencher and fluorophore are often hydrophobic molecules that stack together. biosearchtech.com

Förster Resonance Energy Transfer (FRET): In FRET, energy from an excited donor fluorophore is transferred non-radiatively to a nearby acceptor molecule (the quencher). biosearchtech.com This process is highly dependent on the distance between the donor and acceptor (typically 10-100 Å) and the spectral overlap between the donor's emission and the acceptor's absorption spectra. biosearchtech.com

In the context of the DEVD-Rhodamine 110 probe, the DEVD peptide moieties act as quenchers for the Rhodamine 110 fluorophore. abpbio.com The covalent attachment of the peptides to the rhodamine core holds them in close proximity, facilitating efficient quenching and rendering the intact substrate non-fluorescent. abpbio.com

Dequenching is the process that reverses quenching, leading to an increase in fluorescence. nih.gov For fluorogenic enzyme substrates, dequenching is triggered by a specific molecular event, such as enzymatic cleavage. wikipedia.orgnih.gov The hydrolysis of the DEVD-Rhodamine 110 conjugate by caspases physically separates the quenching DEVD peptides from the Rhodamine 110 fluorophore. abpbio.combiotium.com This separation eliminates the quenching effect, "turning on" the fluorescence of the Rhodamine 110 molecule. The resulting increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and thus serves as a quantitative measure of enzyme activity. nih.gov

Methodological Applications in Caspase Activity Quantification

In Vitro Caspase Assays Using Purified Enzymes and Cellular Extracts

In vitro assays using purified caspase enzymes or extracts from cell lysates are fundamental for characterizing enzyme kinetics, screening for inhibitors, and quantifying caspase activity under controlled conditions.

The properties of DEVD-R110 substrates are well-suited for the continuous, real-time measurement of caspase activity. biotium.com In this assay format, the substrate is added to a sample containing either purified caspase-3/7 or a cell lysate, and the fluorescence is monitored over time using a fluorometer or a fluorescence microplate reader. abpbio.combiotium.com The rate of increase in fluorescence is proportional to the enzymatic activity in the sample. This method is particularly valuable for kinetic studies, allowing for the determination of parameters such as enzyme turnover rates. nih.gov However, it is important to note that the kinetics of fluorescence generation are not strictly linear due to the two-step cleavage process that produces an intermediate with different fluorescence properties than the final R110 product. abpbio.com

Endpoint assays are a common and straightforward method for quantifying caspase activity. biotium.com In this approach, the DEVD-R110 substrate is incubated with the cell lysate or purified enzyme for a fixed period. gentaur.uk Following the incubation, the reaction is stopped, and the final fluorescence intensity is measured. This single measurement provides a snapshot of the total enzyme activity during the incubation time. biotium.com To ensure the specificity of the signal, a negative control using a known caspase inhibitor, such as Ac-DEVD-CHO, is often included. moleculardevices.comabpbio.com Furthermore, a standard curve can be generated using known concentrations of pure Rhodamine 110 to quantify the amount of product released and, by extension, the level of caspase activity in the sample. abpbio.commoleculardevices.com

| Assay Format | Principle | Advantages | Considerations |

|---|---|---|---|

| Continuous Monitoring | Fluorescence is measured kinetically over time after substrate addition. | Provides real-time data on enzyme kinetics and reaction rates. | The two-step cleavage mechanism can result in non-linear fluorescence generation. abpbio.com |

| Endpoint Measurement | Fluorescence is measured at a single, fixed time point after incubation. biotium.com | Simple, robust, and suitable for high-throughput applications. Allows for quantification against an R110 standard curve. moleculardevices.com | Does not provide kinetic information; reflects total activity over the incubation period. |

Cell-Based Assays for Intracellular Caspase Activation

Moving from isolated enzymes to a cellular context is crucial for understanding apoptosis in a more biologically relevant system. DEVD-R110 substrates are widely used in such cell-based assays.

In a typical cell-based assay, cultured cells are first treated with a compound or stimulus to induce apoptosis. moleculardevices.comabpbio.com Subsequently, a lysis buffer, which also contains the DEVD-R110 substrate, is added directly to the cells in culture wells. moleculardevices.comabpbio.com The lysis buffer permeabilizes the cells, allowing the substrate to access the intracellular caspases that have been activated during apoptosis. After an incubation period, which can range from 30 minutes to a few hours, the fluorescence is measured. abpbio.com This "add-mix-measure" format is homogeneous and simplifies the workflow significantly. moleculardevices.com To confirm that the measured fluorescence is due to caspase-3/7 activity, parallel experiments can be run with cells treated with a caspase inhibitor. abpbio.comabpbio.com Novel substrate variants have also been developed with enhanced cell permeability, which may allow for the detection of caspase activity in intact, living cells. nih.gov

The DEVD-R110 assay is exceptionally well-suited for high-throughput screening (HTS) to identify modulators of apoptosis. biotium.comabpbio.com Its homogeneous, single-reagent-addition format minimizes pipetting steps and reduces variability, making it ideal for automation in 96-well or 384-well microplate formats. moleculardevices.commoleculardevices.com The fast enzyme kinetics and the strong fluorescent signal of the final R110 product provide a robust and sensitive assay window. biotium.com Assay kits designed specifically for HTS often feature optimized lysis buffers and stable reagents to ensure reliable performance across a large number of samples. abpbio.compromega.com The simplicity and reliability of this assay make it a valuable tool in drug discovery for screening large compound libraries. nih.gov

Detection Platforms and Instrumentation for Fluorescence Measurement in Caspase Assays

The detection of the fluorescent signal generated from the cleavage of DEVD-R110 substrates requires specific instrumentation capable of measuring fluorescence intensity at the appropriate wavelengths. The most common platform for this application is the fluorescence microplate reader, which is ideal for endpoint and HTS assays conducted in multi-well plates. moleculardevices.comthermofisher.com These instruments can be configured with the specific filters or monochromators needed for Rhodamine 110, typically setting the excitation wavelength around 490 nm and the emission detection wavelength around 520 nm. moleculardevices.commoleculardevices.com

For more detailed single-cell analysis or for use with cell-permeable substrates, flow cytometry is another powerful detection platform. nih.govmerckmillipore.com A flow cytometer can quantify the fluorescence on a per-cell basis, allowing for the analysis of apoptotic subpopulations within a larger, heterogeneous cell population. researchgate.net Standard benchtop fluorometers are also suitable, particularly for continuous monitoring assays with purified enzymes or lysates in cuvettes. abpbio.com

| Instrument | Typical Application | Wavelength Settings |

|---|---|---|

| Fluorescence Microplate Reader | Endpoint assays, HTS, continuous monitoring in multi-well plates. moleculardevices.comthermofisher.com | Excitation: ~488-500 nm Emission: ~520-530 nm moleculardevices.commoleculardevices.comresearchgate.net |

| Flow Cytometer | Single-cell analysis of apoptosis in heterogeneous populations. nih.govmerckmillipore.com | Typically uses a blue laser (488 nm) for excitation and a FITC emission filter. researchgate.net |

| Fluorometer | Kinetic assays in cuvette format. abpbio.com | Excitation: ~496-500 nm Emission: ~520-522 nm abpbio.comaatbio.com |

Application of Fluorometric Microplate Readers

Fluorometric microplate readers are a primary tool for the quantitative analysis of caspase activity in cell extracts or purified enzyme preparations using N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110 and similar substrates. biotium.comabpbio.com This in vitro assay is highly suited for biochemical analysis and high-throughput screening (HTS) applications. sigmaaldrich.com

The process typically begins with the preparation of cell lysates from experimental cell populations. These lysates, containing the cellular proteins including any active caspases, are then loaded into the wells of a microplate. embopress.org The this compound substrate is added to each well, initiating the enzymatic reaction.

The cleavage of this bis-amide substrate by active caspases occurs in a two-step process. abpbio.com First, the cleavage of one peptide arm converts the non-fluorescent bis-amide into a fluorescent mono-amide intermediate. abpbio.com The subsequent cleavage of the second peptide arm releases the free Rhodamine 110, which is an even more intensely fluorescent molecule. abpbio.com The resulting increase in fluorescence is monitored over time by a fluorometric microplate reader. biotium.com The signal is typically measured using an excitation wavelength of approximately 485-496 nm and an emission wavelength of 520-535 nm. biotium.comsigmaaldrich.com The rate of fluorescence increase is directly proportional to the amount of caspase activity in the sample. This method allows for precise, continuous measurement of enzyme kinetics. abpbio.com

| Parameter | Description | Typical Value / Setting | Reference |

|---|---|---|---|

| Assay Type | In vitro enzymatic assay | Endpoint or kinetic | biotium.com |

| Sample Type | Cell extracts, purified enzyme preparations | Cell lysis required | biotium.comabpbio.com |

| Detection Principle | Cleavage of a non-fluorescent substrate to a highly fluorescent product (Rhodamine 110) | Two-step cleavage mechanism | abpbio.com |

| Instrumentation | Fluorescence microplate reader | - | biotium.com |

| Excitation Wavelength | Wavelength used to excite the final fluorophore | ~485-496 nm | biotium.comsigmaaldrich.com |

| Emission Wavelength | Wavelength of light emitted by the final fluorophore | ~520-535 nm | biotium.comsigmaaldrich.com |

| Primary Application | Biochemical assays, High-Throughput Screening (HTS) | - | sigmaaldrich.com |

Utilization of Flow Cytometry for Caspase Activity Detection in Cell Populations

Flow cytometry enables the detection and quantification of caspase activity within individual, intact cells, providing insights into the apoptotic status of specific subpopulations within a heterogeneous sample. nih.govmerckmillipore.com This cell-based assay requires a substrate that can efficiently permeate the plasma membrane of living cells. nih.gov While the core this compound structure can be used, related substrates are often specifically modified to enhance cell permeability and retention. nih.gov

In this application, live cells are incubated with the cell-permeant caspase substrate. The substrate diffuses into the cells, where it remains in its non-fluorescent state in healthy, non-apoptotic cells. However, in cells undergoing apoptosis, activated caspase-3 and -7 cleave the DEVD peptide sequence from the substrate. nih.gov This cleavage liberates the fluorescent Rhodamine 110, which accumulates inside the apoptotic cell.

The entire cell population is then analyzed using a flow cytometer. The instrument passes thousands of individual cells per second through a laser beam, measuring the fluorescence intensity of each cell. Cells with high fluorescence are identified as caspase-positive and therefore apoptotic. merckmillipore.com A significant advantage of flow cytometry is its capacity for multiparametric analysis. For example, the caspase activity assay can be combined with other fluorescent probes, such as dead cell stains, to simultaneously distinguish between live, early apoptotic, late apoptotic, and necrotic cells within the same population. thermofisher.com

| Parameter | Description | Reference |

|---|---|---|

| Assay Type | Live-cell, single-cell analysis | nih.gov |

| Sample Type | Intact, living cells in suspension | merckmillipore.com |

| Substrate Requirement | Must be cell-permeable | nih.gov |

| Detection Principle | Intracellular cleavage of the substrate leads to fluorescence accumulation in apoptotic cells | nih.govmerckmillipore.com |

| Instrumentation | Flow cytometer | nih.gov |

| Primary Application | Quantification of apoptotic cells in a heterogeneous population, multiparametric analysis | thermofisher.com |

Substrate Specificity and Selectivity in Biochemical and Cellular Contexts

Specificity of N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110 for Effector Caspases (Caspase-3 and Caspase-7)

This compound is a fluorogenic substrate designed to be cleaved by members of the caspase family of proteases, which play a central role in the execution of apoptosis. nih.gov The substrate incorporates the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is a recognition motif for effector caspases, primarily caspase-3 and caspase-7. stemcell.comresearchgate.net These caspases are key executioners of apoptosis, responsible for cleaving a broad range of cellular proteins.

The substrate itself is a non-fluorescent bisamide derivative of rhodamine 110. abpbio.com In this configuration, the DEVD peptides are covalently linked to the amino groups of the rhodamine 110 fluorophore, effectively quenching its fluorescence. abpbio.comthermofisher.com The enzymatic activity of caspase-3 or caspase-7 on the DEVD sequence leads to a two-step cleavage process. The initial cleavage yields a fluorescent monoamide intermediate, and the subsequent cleavage of the second peptide releases the highly fluorescent rhodamine 110 (R110). abpbio.comthermofisher.com This results in a significant increase in fluorescence, which can be readily measured using standard fluorescence detection methods. abpbio.comthermofisher.com

The DEVD sequence has been well-established as a preferred substrate for both caspase-3 and caspase-7. stemcell.com This specificity is crucial for its use in apoptosis assays, as it allows for the targeted detection of the activation of these key effector caspases. While other rhodamine 110-based substrates exist for different caspase family members, the DEVD sequence specifically directs the cleavage activity towards caspase-3 and caspase-7. thermofisher.combiotium.com

It is important to note that while the DEVD sequence is a high-affinity substrate for both caspase-3 and caspase-7, the kinetics of cleavage may differ slightly between the two enzymes. However, for most cell-based apoptosis assays, the combined activity of both caspases is measured as an indicator of effector caspase activation.

Strategies for Confirming Caspase-Dependent Fluorescence Signals, such as Inhibitor Use (e.g., Ac-DEVD-CHO)

To ensure that the fluorescence signal generated from the cleavage of this compound is indeed a result of caspase-3 and caspase-7 activity, it is essential to employ control experiments. A widely accepted strategy is the use of specific caspase inhibitors. researchgate.net

A commonly used inhibitor for this purpose is Ac-DEVD-CHO, a synthetic tetrapeptide aldehyde that acts as a potent and reversible competitive inhibitor of caspase-3 and caspase-7. stemcell.combiotium.com The aldehyde group of Ac-DEVD-CHO interacts with the active site cysteine of these caspases, thereby blocking their proteolytic activity. stemcell.com By pre-treating cells or cell extracts with Ac-DEVD-CHO prior to the addition of the fluorogenic substrate, the specific contribution of caspase-3 and caspase-7 to the fluorescence signal can be determined. A significant reduction in fluorescence in the presence of the inhibitor confirms that the signal is caspase-dependent. researchgate.netabpbio.com

Research has demonstrated the efficacy of Ac-DEVD-CHO in inhibiting caspase-3 and caspase-7 activity. For instance, it has been shown to block PARP cleavage activity, a downstream event of caspase-3 activation. stemcell.com Kinetic studies have revealed low nanomolar inhibition constants (Ki) for Ac-DEVD-CHO against caspase-3 and caspase-7, highlighting its potency. stemcell.comselleckchem.com In contrast, its inhibitory activity against other caspases, such as caspase-2, is significantly weaker. selleckchem.com

The use of Ac-DEVD-CHO as a control is a critical component of experimental design when using DEVD-based fluorogenic substrates. It allows researchers to distinguish between true caspase-mediated apoptosis and other potential sources of fluorescence, thereby increasing the reliability and specificity of the assay. researchgate.netabpbio.com

Table 1: Inhibitory Activity of Ac-DEVD-CHO on Caspases

| Caspase | Inhibition Constant (Ki) | Selectivity Notes | Reference |

|---|---|---|---|

| Caspase-3 | 0.23 nM | Potent inhibitor | stemcell.com |

| Caspase-7 | 1.6 nM | Potent inhibitor | stemcell.com |

| Caspase-2 | 1.7 µM | Weakly inhibited | selleckchem.com |

| Group III Caspases | 1 to 300 nM | Broadly inhibited | selleckchem.com |

Assessment of Potential Cross-Reactivity with Other Protease Classes in Complex Biological Samples

While the DEVD sequence provides a high degree of specificity for effector caspases, it is crucial to consider the potential for cross-reactivity with other proteases, especially when working with complex biological samples like cell lysates or tissue homogenates. These samples contain a multitude of proteases with varying substrate specificities.

The design of rhodamine 110-based substrates, including those with the DEVD sequence, inherently minimizes some non-specific cleavage. thermofisher.com However, certain other protease classes, such as some cathepsins or other cysteine proteases, could potentially cleave the substrate, leading to a false-positive signal.

To address this, researchers often employ a panel of protease inhibitors targeting different classes of proteases (e.g., serine, cysteine, aspartyl, and metalloproteases). By observing the effect of these inhibitors on the fluorescence signal, one can assess the contribution of non-caspase proteases. If the signal is significantly diminished only by caspase-specific inhibitors like Ac-DEVD-CHO and not by inhibitors of other protease classes, it provides strong evidence for the specificity of the assay.

Furthermore, the development of alternative substrates with modified peptide sequences aims to enhance selectivity. For example, the Ac-DNLD-MCA substrate has been shown to be more selectively cleaved by caspase-3 compared to caspase-7 and other caspases. nih.gov While not a rhodamine 110-based substrate, this highlights the ongoing efforts to develop more specific tools for studying individual caspase activities.

In the context of this compound, while it is a highly selective tool, the potential for off-target effects should always be considered and appropriately controlled for in experimental design, particularly in complex biological systems.

Applications in Advanced Cellular and Molecular Research

Investigating Apoptosis Induction and Execution Mechanisms through Caspase Activity Monitoring

The primary application of N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110 lies in its ability to sensitively and specifically monitor the activity of caspase-3, a central player in the execution phase of apoptosis. thermofisher.com Researchers can introduce this substrate to cell lysates or, in some modified forms, to intact cells, to detect the activation of caspase-3 in response to various apoptotic stimuli. acs.orgnih.gov

The process involves the enzymatic cleavage of the DEVD peptide sequence from the rhodamine 110 core by active caspase-3. biotium.com This two-step hydrolysis first produces a monoamide intermediate and then the fully fluorescent rhodamine 110. thermofisher.comabpbio.com The resulting increase in fluorescence, which can be measured using a fluorometer or fluorescence microplate reader, is directly proportional to the concentration of active caspase-3. sigmaaldrich.combiotium.com This allows for a quantitative analysis of the kinetics of caspase-3 activation, providing insights into the timing and magnitude of the apoptotic response.

For instance, in studies involving hematopoietic cell lines, similar rhodamine 110-based substrates have been successfully used to detect intracellular caspase activation via flow cytometry following the induction of apoptosis. acs.orgnih.gov This demonstrates the utility of such compounds in dissecting the molecular events that govern the commitment of a cell to apoptosis. The specificity of the DEVD sequence for caspase-3, although not entirely exclusive as other caspases can also cleave it, makes it a valuable tool for studying the execution phase of apoptosis. nih.govbiotium.com

To confirm that the observed fluorescence is indeed due to caspase-3-like activity, researchers often use a competitive inhibitor, such as Ac-DEVD-CHO. abpbio.commedchemexpress.combiotium.com A reduction in the fluorescent signal in the presence of this inhibitor validates the specificity of the assay. thermofisher.com

Table 1: Key Characteristics of this compound in Caspase Activity Monitoring

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Primarily Caspase-3 and other DEVD-specific proteases (e.g., Caspase-7). | biotium.combiotium.com |

| Mechanism | Non-fluorescent bisamide substrate is enzymatically cleaved by active caspases to release the highly fluorescent Rhodamine 110 (R110). | thermofisher.comabpbio.com |

| Detection Method | Fluorometry, fluorescence microscopy, or flow cytometry. | nih.govsigmaaldrich.comnih.gov |

| Readout | Increased fluorescence intensity at approximately 521 nm upon excitation around 499 nm. | thermofisher.comsigmaaldrich.com |

| Validation | Use of a competitive inhibitor like Ac-DEVD-CHO to confirm specificity. | abpbio.comthermofisher.commedchemexpress.com |

Screening and Characterization of Apoptosis-Modulating Agents and Therapeutic Compounds

The robust and sensitive nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS) to identify and characterize compounds that either induce or inhibit apoptosis. biotium.com Pharmaceutical and biomedical researchers utilize this substrate to screen large libraries of chemical compounds for potential therapeutic agents, particularly in the field of oncology.

In a typical HTS setup, cells are cultured in microplates and treated with the compounds being tested. sigmaaldrich.com After an incubation period, the this compound substrate is added. biotium.com Compounds that induce apoptosis will lead to the activation of caspase-3, resulting in the cleavage of the substrate and a measurable increase in fluorescence. Conversely, compounds that inhibit apoptosis (for example, in the context of neurodegenerative diseases) would show a decrease in caspase-3 activity and thus a lower fluorescent signal in cells stimulated to undergo apoptosis.

The assay's adaptability to a microplate format allows for the rapid and simultaneous testing of numerous compounds. biotium.comsigmaaldrich.com This facilitates the identification of lead compounds that can then be further investigated for their therapeutic potential. For example, a tetrapeptide substrate, N-Ac-DEVD-N'-octyloxycarbonyl-R110, was shown to be effectively cleaved by human recombinant caspase-3 and in apoptotic HL-60 cells, highlighting its utility in cell-based assays for apoptosis inducers and inhibitors. nih.gov Similarly, other derivatives have been developed to enhance cell permeability and retention, making them suitable for cell-based assays to study apoptosis modulators. nih.gov

Elucidating Cellular Responses to Apoptotic Stimuli and Stressors

Understanding how cells respond to various stressors and apoptotic stimuli is fundamental to cell biology. This compound serves as a critical tool in these investigations by providing a clear and quantifiable marker of a key apoptotic event. Researchers can expose cells to a wide range of stimuli, such as chemical agents, radiation, or growth factor withdrawal, and then use the substrate to measure the resulting caspase-3 activity.

This approach allows for a detailed characterization of the apoptotic pathway triggered by different stressors. For instance, by measuring the kinetics of caspase-3 activation, researchers can determine the time course of the apoptotic response and compare the potency of different stimuli. This has been demonstrated in studies where various stimuli were used to induce apoptosis, and the subsequent caspase activation was detected using rhodamine 110-based substrates. acs.orgnih.gov

Integration with Studies of Cellular Pathways Governing Cell Viability and Death

The utility of this compound extends beyond the direct measurement of apoptosis. It can be integrated into broader studies of the complex signaling pathways that regulate cell viability and death. By providing a specific endpoint for the apoptotic cascade, it allows researchers to investigate the upstream signaling events that lead to caspase-3 activation.

For example, researchers can use techniques like RNA interference or CRISPR-Cas9 to knock down specific genes and then use the caspase-3 substrate to assess the impact on apoptosis. If the knockdown of a particular gene prevents or reduces caspase-3 activation in response to an apoptotic stimulus, it suggests that the gene plays a role in the pro-apoptotic signaling pathway.

Moreover, this substrate can be used in multiplex assays to simultaneously measure different aspects of cell health. For instance, it can be combined with dyes that measure cell viability (like Calcein-AM) or necrosis to distinguish between different modes of cell death. biotium.com Some kits even combine caspase-3/7 detection with markers of mitochondrial membrane potential or phosphatidylserine (B164497) translocation to provide a more detailed profile of the cellular state. biotium.com This integrated approach is crucial for untangling the complex web of interactions between different cellular pathways that ultimately determine a cell's fate.

Advanced Methodological Considerations and Assay Optimization

Optimization of Reaction Conditions for Maximal Sensitivity and Specificity in N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110 Assays

Achieving the highest sensitivity and specificity in caspase assays using this compound requires a systematic optimization of several key reaction parameters. These include the concentrations of the enzyme and substrate, the pH of the reaction buffer, the incubation temperature, and the duration of the assay.

The optimal concentrations of both the caspase enzyme and the fluorogenic substrate are crucial for achieving a robust signal-to-noise ratio. While specific concentrations can vary depending on the experimental system (e.g., purified enzyme versus cell lysate), a typical starting point for the substrate is in the low micromolar range. It's important to perform titration experiments to determine the Michaelis-Menten constant (Km) for the specific caspase and substrate pair under the chosen assay conditions. Operating at a substrate concentration well above the Km value ensures that the reaction rate is proportional to the enzyme concentration.

The pH of the assay buffer significantly influences enzyme activity. Caspases generally exhibit optimal activity at a neutral pH, typically between 7.2 and 7.5. The buffer system should be chosen to maintain this pH range throughout the experiment.

Incubation temperature and time are also critical. Most caspase assays are performed at either room temperature or 37°C. While higher temperatures can increase the reaction rate, they may also lead to enzyme instability or increased background fluorescence. The incubation time should be sufficient to allow for measurable product formation without reaching substrate depletion or significant enzyme degradation. Kinetic assays, where fluorescence is measured at multiple time points, are often preferred over endpoint assays as they provide more detailed information about the reaction progress. biotium.com

| Parameter | Recommended Range/Condition | Rationale |

| Substrate Concentration | 10-50 µM | To be determined empirically, should be above the Km value for the enzyme. |

| Enzyme Concentration | Variable | Dependent on the sample type (purified enzyme vs. cell lysate). |

| pH | 7.2 - 7.5 | Optimal for most caspase activity. |

| Temperature | Room Temperature or 37°C | Balances reaction rate with enzyme stability. |

| Incubation Time | 30 minutes to several hours | Should be optimized to ensure measurable signal without substrate depletion. |

Standardization and Quantification of Caspase Activity through Fluorescence Measurement

Accurate quantification of caspase activity relies on the precise measurement of the fluorescent signal generated from the cleavage of this compound. This requires the use of a standard curve generated with a known concentration of the fluorescent product, Rhodamine 110. promega.com

A standard curve is created by preparing a series of dilutions of a Rhodamine 110 standard and measuring their fluorescence intensity using the same instrument settings (excitation and emission wavelengths, gain, etc.) as the experimental samples. The excitation maximum for Rhodamine 110 is approximately 496 nm, and its emission maximum is around 520 nm. biotium.com By plotting the fluorescence intensity against the known concentrations of Rhodamine 110, a linear relationship can be established. This standard curve can then be used to convert the fluorescence units obtained from the experimental samples into the molar amount of Rhodamine 110 produced.

The caspase activity is then typically expressed as the rate of product formation over time, normalized to the amount of protein in the sample (e.g., picomoles of Rhodamine 110 per minute per milligram of protein). This normalization is crucial for comparing caspase activity across different samples or experimental conditions.

Minimizing Background Fluorescence and Non-Specific Signals in Fluorogenic Assays

A significant challenge in fluorogenic assays is the presence of background fluorescence and non-specific signals that can obscure the true signal from caspase activity. These can arise from several sources, including the inherent fluorescence of the substrate itself (autofluorescence), the presence of other fluorescent compounds in the sample, and non-enzymatic hydrolysis of the substrate.

To minimize background fluorescence, it is essential to include proper controls in the experimental design. A "no-enzyme" control, containing all the reaction components except the caspase source, will account for the background fluorescence of the substrate and buffer. A "no-substrate" control, containing the enzyme source but not the fluorogenic substrate, will account for any intrinsic fluorescence from the sample itself.

The use of high-quality reagents and purified water is also critical to reduce extraneous fluorescence. Additionally, some studies have explored the use of specialized microplates or surface coatings to reduce background signals. For instance, gold-coated coverslips have been shown to reduce background fluorescence compared to standard glass coverslips. researchgate.net

Non-specific cleavage of the substrate can be addressed by including a control with a specific caspase inhibitor, such as Ac-DEVD-CHO. Any residual fluorescence in the presence of the inhibitor can be attributed to non-specific protease activity or non-enzymatic hydrolysis and can be subtracted from the total signal.

Considerations for Assay Scale-Up and Automation in Research Settings

The this compound assay is well-suited for high-throughput screening (HTS) applications, enabling the rapid testing of large numbers of compounds for their effects on caspase activity. biocompare.com Scaling up the assay for automation in 96-well or 384-well microplate formats requires careful consideration of several factors to maintain data quality and consistency. biocompare.com

Homogeneous assay formats, where all reagents are added in a single step, are particularly amenable to automation. nih.gov These "add-mix-read" protocols simplify the workflow and reduce the number of manual steps, thereby minimizing variability. promega.com The stability of the reagents and the fluorescent signal over time is a critical consideration for automated HTS, as there can be a delay between plate preparation and reading.

When miniaturizing the assay to a higher-density format (e.g., from 96- to 384-well plates), it is important to re-optimize parameters such as reagent volumes, mixing efficiency, and incubation times. Liquid handling robotics can be employed for precise and reproducible dispensing of reagents, and automated plate readers can ensure consistent fluorescence measurements across a large number of plates.

Future Perspectives in Fluorogenic Caspase Substrate Development and Application

Design of Next-Generation N-Ac-DEVD-Rhodamine Probes with Enhanced Cellular Permeability and Retention

A significant challenge in live-cell imaging is the efficient delivery of probes across the cell membrane and their subsequent retention to allow for accurate, long-term monitoring. Standard rhodamine-based probes can suffer from poor cell permeability and efflux from the cell.

Strategies for Enhancing Permeability and Retention:

Molecular Engineering: A promising strategy involves the conversion of the carboxyl group found in rhodamines into an electron-deficient amide. nih.gov This modification can be tuned to create a dynamic equilibrium between a cell-permeable, non-fluorescent spirolactam form and a fluorescent zwitterion form. nih.gov This approach allows for rational design to balance cell permeability with fluorogenicity and brightness. biorxiv.org

Lipophilic Modifications: The introduction of lipophilic moieties, such as an octyloxycarbonyl group, to the rhodamine 110 core has been shown to enhance cell penetration and retention properties. nih.gov This modification facilitates passive diffusion across the lipid bilayer of the cell membrane.

Cell-Penetrating Peptides (CPPs): Conjugating the fluorogenic substrate to a CPP, such as a cationic peptoid, can facilitate cellular uptake. nih.gov Researchers have developed second-generation probes with modified CPP sequences that demonstrate improved sensitivity and potentially lower cytotoxicity. nih.gov

Esterification: Modifying probes with groups like acetoxymethyl esters can improve cell entry. Once inside the cell, endogenous esterases cleave the ester groups, trapping the now-polar probe and improving retention. researchgate.net

These next-generation designs aim to create probes that not only enter cells more efficiently but also remain inside for extended periods, enabling more precise and prolonged tracking of caspase activity during the apoptotic process.

Innovations in Signal-to-Noise Ratio Enhancement for Live-Cell Imaging Applications

The sensitivity of any fluorescent assay is determined by its signal-to-noise ratio (S/N). High background fluorescence, either from the probe itself (nonspecific binding) or from cellular autofluorescence, can obscure the specific signal from caspase activity. biotium.com

Key Innovations for S/N Enhancement:

Fluorogenicity: The ideal probe is completely non-fluorescent until it interacts with its target enzyme. The design of N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110 is inherently fluorogenic. Innovations focus on maximizing this "off-to-on" switch. Strategies that tune the equilibrium between non-fluorescent and fluorescent forms can yield an increase in fluorescence of up to 1,000-fold upon target binding. nih.gov

Quenched Probes: Quenched activity-based probes (qABPs) incorporate a quencher moiety that suppresses the fluorophore's signal until it is cleaved or the probe covalently binds to its active target. rsc.org This dramatically reduces background from unbound probes. For example, a qABP for caspase-3 showed a significantly reduced fluorescent signal compared to its non-quenched counterpart until it bound to the active enzyme. rsc.org

Advanced Imaging and Analysis: Deep learning methodologies, such as convolutional neural networks (CNNs), are being developed to enhance the S/N ratio in imaging data post-acquisition. nih.gov These computational approaches can distinguish between the signal and various types of noise, improving the quality of the final image. nih.gov

Background Suppression: Chemical agents can be used to reduce background from nonspecific dye binding and autofluorescence. biotium.com For instance, specialized buffer systems can minimize background from both nonspecific antibody binding and charged fluorescent dyes. biotium.com

Alternative Detection Methods: To overcome limitations of fluorescence, such as light scattering and tissue autofluorescence, researchers have developed chemiluminescent probes. One such probe for caspase-3, Ac-DEVD-CL, demonstrated a 5000-fold increase in signal upon activation and a 100-fold lower limit of detection compared to a commercial fluorescent probe. nih.gov

| Enhancement Strategy | Mechanism | Benefit |

| Increased Fluorogenicity | Rational tuning of the equilibrium between non-fluorescent (spirolactam) and fluorescent (zwitterion) forms. nih.gov | Maximizes the "off-to-on" fluorescence switch, potentially increasing signal by up to 1000-fold. nih.gov |

| Quenched Probes (qABPs) | A quencher moiety suppresses the fluorophore's signal until it is removed by enzymatic activity or conformational change upon binding. rsc.org | Dramatically reduces background from unbound probes, improving image contrast. |

| Chemiluminescence | Enzymatic cleavage triggers a self-immolative reaction that produces light without external excitation. nih.gov | Overcomes issues of autofluorescence and light scattering, leading to exceptionally high S/N ratios. nih.gov |

| Deep Learning (CNNs) | Post-acquisition image processing algorithms distinguish signal from noise based on learned patterns. nih.gov | Improves image quality and S/N ratio computationally, rescuing data from low-energy systems. nih.gov |

Expanding Applications of this compound in Systems Biology and Fundamental Drug Discovery Research

Probes like this compound are moving beyond simple apoptosis detection and are becoming crucial tools in systems-level analyses and large-scale screening campaigns.

High-Throughput Screening (HTS): The robust signal and specificity of DEVD-based rhodamine substrates make them well-suited for HTS. sigmaaldrich.comnih.gov In this context, they are used to screen vast libraries of small molecules to identify potential modulators of apoptosis. nih.govmdpi.com Automated, imaging-based HTS assays can evaluate thousands of compounds in parallel, measuring caspase activation as a primary endpoint to discover new therapeutic candidates. youtube.com

Systems Biology: To understand the intricate networks that govern cell fate, it is necessary to perturb the system and observe the outcomes. nih.gov DEVD-based probes allow for the precise monitoring of a key node in the cell death network—the activation of executioner caspases. By combining this with other measurements, researchers can build more comprehensive models of cellular signaling. Quantitative proteomics has shown that caspase substrates are cleaved at vastly different rates, suggesting an ordered deconstruction of the cell. nih.gov Probes for caspase-3/7 activity provide a dynamic, real-time readout that complements these endpoint-based proteomic studies. nih.gov

Drug Mechanism of Action Studies: When a new compound is found to induce cell death, it is crucial to determine if it acts through the caspase-dependent apoptotic pathway. Probes like this compound provide a direct method to answer this question. For example, a drug's effect on multiple myeloma cells can be characterized by observing the induction of caspase activity, which in turn cleaves key stress-response proteins like ATF4. nih.gov This provides a fingerprint for the drug's action. nih.gov

Emerging Methodologies for Multiplexed Caspase Activity Profiling

Apoptosis is executed by a network of caspases, and understanding the interplay and hierarchy between them requires simultaneous monitoring of multiple enzyme activities. biorxiv.org While DEVD probes are excellent for executioner caspases-3 and -7, new methods are needed to profile initiator caspases (e.g., caspase-8, -9) and other proteases in the same cell.

Approaches to Multiplexing:

Spectrally Orthogonal Probes: The most direct approach is to develop probes with distinct, non-overlapping excitation and emission spectra. This involves using different fluorophores for different caspase-specific peptide sequences (e.g., IETD for caspase-8, LEHD for caspase-9). A key challenge is designing fluorophores that are both spectrally separate and share similar properties of cell permeability and fluorogenicity. biorxiv.org

Fluorescence Resonance Energy Transfer (FRET): Genetically encoded FRET-based biosensors can be designed with different fluorescent protein pairs to detect various caspase activities simultaneously. nih.govnih.gov By using fluorescent proteins with orthogonal spectral properties, researchers can monitor the activity of multiple caspases within the same living cell. biorxiv.org

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS): While not an imaging technique, MSP-MS is a powerful in vitro method that uses a library of diverse peptides to define the cleavage preferences of different proteases, including multiple caspases. pnas.org This provides detailed specificity information that can guide the design of highly selective imaging probes.

Fluorescence Polarization Anisotropy Multiplexing (FPAM): This advanced microscopy technique can be used with homo-FRET-based biosensors. Because these sensors have a narrow spectral width, it is possible to image up to three different activities simultaneously by detecting changes in the polarization of emitted light, revealing the coordination and timing of different pathway nodes in individual cells. biorxiv.org

The development of these multiplexing technologies is critical for moving from observing a single event (e.g., caspase-3 activation) to understanding the dynamic, systems-level behavior of the entire apoptotic network. biorxiv.org

Q & A

Basic Research Questions

What is the role of N-Ac-DEVD-N'-ethoxycarbonyl Rhodamine 110 in protease activity assays?

This compound is a fluorogenic substrate designed to measure caspase-3 activity. Upon cleavage by the enzyme, the ethoxycarbonyl group is removed, releasing the fluorescent Rhodamine 110 moiety. This substrate’s excitation (498 nm) and emission (521 nm) wavelengths are red-shifted compared to other dyes (e.g., AMC derivatives), reducing interference from biological samples and enabling higher sensitivity (up to 300-fold greater than AMC-based substrates) . The DEVD peptide sequence specifically targets caspases involved in apoptosis, making it a critical tool for studying programmed cell death .

How does the asymmetric design of Rhodamine 110 substrates improve protease kinetic assays?

Asymmetric substrates (e.g., this compound) simplify kinetic analysis by requiring only a single enzymatic cleavage event to generate fluorescence. In contrast, symmetric substrates (e.g., (Z-DEVD)₂-R110) require two cleavage steps, complicating kinetic modeling due to intermediate fluorescent states. Asymmetric designs thus provide more straightforward Michaelis-Menten kinetics, enabling precise quantification of enzyme activity .

What experimental parameters should be optimized when using this substrate in cell-based assays?

Key parameters include:

- Substrate concentration : Balance between fluorescence signal intensity and potential cytotoxicity (e.g., Rhodamine 110 exhibits toxicity in Friend leukemia cells at >100 µM) .

- Incubation time : Ensure sufficient time for caspase activation and substrate cleavage (e.g., apoptosis assays often require 1–4 hours post-treatment) .

- Detection method : Use fluorescence microplate readers with filters matching Rhodamine 110’s excitation/emission maxima (498/521 nm). Include controls for background fluorescence (e.g., untreated cells or inhibitor-treated samples) .

Advanced Research Questions

How do structural modifications (e.g., ethoxycarbonyl vs. morpholinecarbonyl) influence substrate performance in living cells?

Substituting the ethoxycarbonyl group with a morpholinecarbonyl moiety (e.g., N-Ac-DEVD-N'-morpholinecarbonyl Rhodamine 110) enhances cell permeability and reduces nonspecific hydrolysis. The morpholine derivative exhibits a higher turnover rate in apoptotic cells and improved signal-to-noise ratios, making it superior for real-time caspase monitoring in live-cell imaging . This modification also minimizes sequestration in acidic organelles (e.g., lysosomes), which can occur with cationic Rhodamine derivatives .

How can conflicting kinetic data from symmetric and asymmetric substrates be resolved?

Discrepancies often arise from differences in cleavage mechanisms:

- Symmetric substrates (e.g., (Z-DEVD)₂-R110): Fluorescence increases biphasically due to two-step cleavage, complicating initial rate calculations. Use progress curve analysis or computational modeling to deconvolute the two-step process .

- Asymmetric substrates (e.g., this compound): Generate monophasic fluorescence curves, simplifying initial velocity measurements. Validate results with orthogonal methods (e.g., Western blotting for caspase activation) .

What are the limitations of using Rhodamine 110 substrates in in vivo studies?

- Pharmacokinetics : Oral administration shows slow absorption (Cmax at 140–210 minutes) and dose-dependent AUC, requiring careful timing for efficacy studies .

- Toxicity : While less toxic than Rhodamine B, prolonged exposure causes organ enlargement (liver, kidneys) in rodents, particularly in males. Use the lowest effective dose and monitor histopathological changes .

- Signal penetration : Rhodamine 110’s emission wavelength (521 nm) is suboptimal for deep-tissue imaging. Pair with near-infrared probes for multiplexed in vivo applications .

How can researchers address substrate stability and storage challenges?

- Storage : Lyophilized powder should be stored at -20°C (stable for 2 years). Avoid repeated freeze-thaw cycles of reconstituted solutions, which accelerate hydrolysis .

- Buffer compatibility : Use non-reducing, serum-free buffers to prevent nonspecific cleavage. Include protease inhibitors (e.g., PMSF) in cell lysis buffers to preserve substrate integrity during sample preparation .

Methodological Considerations

What protocols are recommended for quantifying caspase-3 activity in vascular smooth muscle cells (VSMCs)?

Cell lysis : Prepare lysates using ice-cold buffer (e.g., 100 µL/well in 96-well plates) and centrifuge at 800 × g to remove debris .

Substrate incubation : Add 100 µL of this compound (10–50 µM final concentration) and incubate at 37°C for 1–2 hours .

Detection : Measure fluorescence (485/535 nm) and normalize to protein concentration. Include Z-DEVD-FMK (caspase inhibitor) as a negative control .

How can capillary electrophoresis enhance sensitivity in monosaccharide analysis using Rhodamine 110 derivatives?

Rhodamine 110-labeled monosaccharides (e.g., glucose derivatives) can be separated via capillary electrophoresis with laser-induced fluorescence detection (CE-LIF). This method achieves attomolar detection limits, ideal for glycoprotein analysis. Optimize buffer pH (8.0–9.0) and voltage (20–30 kV) to resolve structurally similar glycans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.